molecular formula C11H21NO4 B558350 (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid CAS No. 183990-64-9

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Cat. No. B558350
M. Wt: 231,29 g/mole
InChI Key: LUXMZCJCTUATDM-MRVPVSSYSA-N
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Description

“®-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid” is a derivative of amino acids that is protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . This compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .


Synthesis Analysis

The synthesis of this compound involves the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Chemical Reactions Analysis

The Boc-protected amino acids are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

  • Synthesis of Renin Inhibitors

    A study by Thaisrivongs et al. (1987) described a highly stereoselective synthesis of a related compound useful as an intermediate for the preparation of renin inhibitory peptides. These peptides, containing a specific dipeptide isostere, were potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).

  • Precursor for Trans-4-Methylproline

    Nevalainen and Koskinen (2001) synthesized and hydrogenated a compound closely related to (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid. This process yielded a precursor for trans-4-methylproline, demonstrating its utility in synthesizing complex amino acids (Nevalainen & Koskinen, 2001).

  • Synthesis of γ‐Fluorinated α‐Amino Acids

    Laue et al. (2000) utilized a similar compound in the stereoselective synthesis of γ‐fluorinated α‐amino acids. This involved diastereoselective alkylation at low temperatures, demonstrating the compound's role in synthesizing fluorinated amino acids (Laue et al., 2000).

  • Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids

    Sugiyama et al. (2013) reported the synthesis of δ,γ-unsaturated amino acids using a compound structurally related to (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid. This study highlights its application in creating amino acids with specific optical and structural properties (Sugiyama et al., 2013).

  • Stereoselective Synthesis of Amino Acids

    Giordano et al. (1999) conducted a stereoselective synthesis of four diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, demonstrating the utility of related compounds in synthesizing specific diastereomers of amino acids (Giordano et al., 1999).

properties

IUPAC Name

(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXMZCJCTUATDM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375829
Record name Boc-L-beta-homovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

CAS RN

183990-64-9
Record name Boc-L-beta-homovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-beta-homovaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Diez-Martinez, T Tejero, P Merino - Tetrahedron: Asymmetry, 2010 - Elsevier
The nucleophilic addition of both silyl ketene acetals and lithium enolates derived from methyl acetate to chiral non-racemic N-(benzyloxyethyl)nitrones has been studied both …
Number of citations: 17 www.sciencedirect.com

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